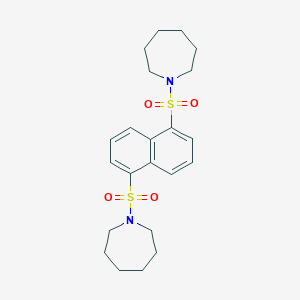
4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide, also known as MTBS, is a sulfonamide derivative that has gained attention in scientific research due to its potential pharmacological properties. MTBS has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mecanismo De Acción
4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various types of cancer cells. Inhibition of CA IX activity results in a decrease in the pH of the tumor microenvironment, which can lead to apoptosis of cancer cells. 4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins. Inhibition of MMP activity can prevent the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects
4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has been shown to have minimal toxicity in vitro and in vivo studies. In animal studies, 4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has been shown to decrease tumor growth and metastasis. 4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has also been shown to have anti-inflammatory effects, as it inhibits the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has several advantages for lab experiments, including its ease of synthesis and minimal toxicity. However, 4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has limitations, including its limited solubility in water and its instability in acidic conditions.
Direcciones Futuras
Future research on 4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide could focus on its potential use as a therapeutic agent for various types of cancer. Studies could also investigate the use of 4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide in combination with other anticancer agents to enhance its efficacy. Additionally, research could focus on the development of more stable and water-soluble derivatives of 4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide for improved pharmacological properties.
Métodos De Síntesis
4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has been synthesized through several methods, including the reaction of 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride with oxolan-2-ylmethylamine in the presence of a base. Another method involves the reaction of 4-methoxy-2,3,5-trimethylbenzenesulfonyl chloride with oxolan-2-ylmethanol in the presence of a base. These methods have resulted in the successful synthesis of 4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has been studied for its potential pharmacological properties, including its use as an antitumor agent. In vitro studies have shown that 4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide inhibits the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
Propiedades
IUPAC Name |
4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-10-8-14(11(2)12(3)15(10)19-4)21(17,18)16-9-13-6-5-7-20-13/h8,13,16H,5-7,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUHLAMBCVSTQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NCC2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-2,3,5-trimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B497409.png)
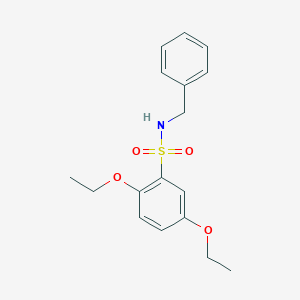
![2-Methyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B497414.png)
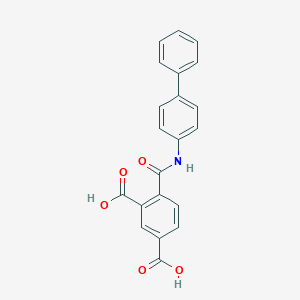
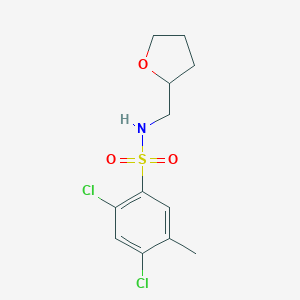

![1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B497419.png)

![3-(Aminocarbonyl)-1-[1-methyl-2-(4-methylphenyl)-2-oxoethyl]pyridinium](/img/structure/B497423.png)

![2-{2-[4-(Benzoylamino)phenyl]-2-oxoethyl}isoquinolinium](/img/structure/B497426.png)
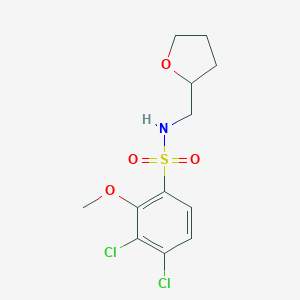
![1-[2-(3,4-Dichlorophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide](/img/structure/B497430.png)
